molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No. B1272182
CAS RN: 21327-14-0
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds characterized by the presence of a thiourea moiety, which is a functional group similar to urea but with a sulfur atom replacing the oxygen atom. They are known for their diverse applications in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry. The specific compound of interest, 1-(3-Bromophenyl)thiourea, is not directly synthesized in the provided studies, but related compounds with similar structural motifs have been synthesized and characterized, providing insights into the properties and behaviors of such compounds.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and isomeric fluoroanilines in dry acetonitrile . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized from corresponding methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that 1-(3-Bromophenyl)thiourea could potentially be synthesized by reacting 3-bromobenzoyl isothiocyanate with an appropriate amine in a suitable solvent.

Molecular Structure Analysis

The molecular structures of thiourea derivatives are often elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives was determined, and the compounds were characterized by various spectroscopic methods . The crystal structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea revealed a cis-trans configuration with respect to the thiourea moiety . These studies indicate that the molecular structure of 1-(3-Bromophenyl)thiourea would likely feature similar planarity and potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The studies provided do not detail specific reactions involving 1-(3-Bromophenyl)thiourea, but the presence of the bromophenyl group suggests potential for further substitution reactions, given the bromine atom's reactivity. The thiourea moiety itself can engage in hydrogen bonding and act as a ligand, which could be explored in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data and crystallographic analysis. For example, the vibrational spectra of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using FTIR and Raman spectroscopy . The crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea was determined by X-ray diffraction, providing information on the compound's solid-state arrangement . These analyses contribute to understanding the general properties of thiourea derivatives, such as their stability, hydrogen bonding patterns, and electronic properties.

Scientific Research Applications

  • Organic Synthesis

    • Thioureas have gained significant attention due to their use in the synthesis of several important heterocyclic compounds .
    • Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
    • Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
  • Pharmaceutical Industries

    • Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
    • Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
    • The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
  • Materials Science

    • Thioureas have valuable uses in materials science .
    • On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
    • Several derivatives of thioureas are used as preservatives .
  • Chemosensors

    • Thiourea derivatives can act as chemosensors .
    • They have been used in many reactions .
  • Adhesives and Flame Retardants

    • Thioureas find utilization as adhesives and flame retardants .
    • They are also used as thermal stabilizers .
  • Organocatalysts

    • Thiourea derivatives also act as organocatalysts .
    • They have been used in many reactions .
  • Synthetic Precursors of New Heterocycles

    • Thioureas have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds .
    • Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
    • Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
  • Pharmacological Applications

    • Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
    • These compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
    • These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
  • Coordination Complexes

    • The synthesis, and applications of coordination complexes of these ligands have also been overviewed .
    • These ligands have a variety of coordination modes and have wide applications in biological systems .

Safety And Hazards

When handling 1-(3-Bromophenyl)thiourea, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVSIPVHYWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370836
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)thiourea

CAS RN

21327-14-0
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)thiourea
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-bromoaniline (10.89 ml, TCI) in 20% aqueous hydrochloric acid (18.2 ml) was added with ammonium thiocyanate (8.02 g, WAKO) and sodium hydrogensulfite (701 mg, WAKO) and stirred at 100° C. for 22 hours. The reaction mixture was added with chloroform (20 ml) for extraction. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 62, 4.45 g).
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C7H7BrN2S, the thiourea moiety is nearly planar (rms deviation = 0.004 Å) and it forms a dihedral angle of 66.72 (15) with the benzene ring. The C—N—C—N2 …
Number of citations: 3 scripts.iucr.org

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